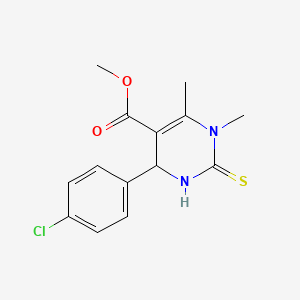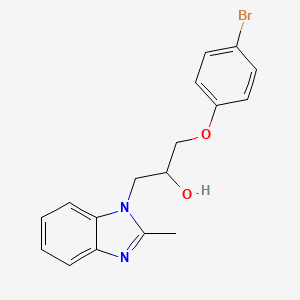![molecular formula C19H18INO3 B5049443 8-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]quinoline](/img/structure/B5049443.png)
8-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]quinoline is a complex organic compound with the molecular formula C19H18INO3 It is characterized by the presence of a quinoline core structure substituted with an iodophenoxyethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents is crucial to ensure the scalability and environmental sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]quinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield quinoline derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
8-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 8-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]quinoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
8-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]quinoline is unique due to its specific substitution pattern and the presence of the iodophenoxyethoxy group. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
IUPAC Name |
8-[2-[2-(4-iodophenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18INO3/c20-16-6-8-17(9-7-16)23-13-11-22-12-14-24-18-5-1-3-15-4-2-10-21-19(15)18/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVGYIMVZGNQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOCCOC3=CC=C(C=C3)I)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5049373.png)
![N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B5049379.png)
![5-[(4-ethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B5049380.png)

![6-chloro-3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5049402.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5049407.png)
![5-Acetyl-4-(4-bromophenyl)-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5049415.png)
![1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine](/img/structure/B5049422.png)
![1-[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]-N-(2-PHENYLETHYL)FORMAMIDE](/img/structure/B5049428.png)
![N-[5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5049436.png)
![2-Chloro-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B5049448.png)
![2-(4-phenylpiperazin-1-yl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B5049452.png)

